molecular formula C4H11N3S B1219552 3-Aminopropylisothiuronium CAS No. 7320-57-2

3-Aminopropylisothiuronium

Cat. No. B1219552
CAS RN: 7320-57-2
M. Wt: 133.22 g/mol
InChI Key: ABXZHBOLRVUXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 3-Aminopropylisothiuronium are not directly available, related compounds such as 3-Aminopropyltriethoxysilane (APTES) have been studied extensively . APTES is commonly used for nanoparticle surface functionalization to achieve charge reversal and enable cargo loading . It can act both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .

Scientific Research Applications

Radiation Protection

3-Aminopropylisothiuronium (APT) has shown effectiveness in providing protection against doses of X-radiation that are usually fatal to mice. This is due to its greater degree of protection compared to mercaptoalkylamines. APT is more effective on a molar basis, especially at lower concentrations, and it is chemically stable, not susceptible to autoxidation. Its structure, featuring a free amino group, is essential for maximum protective activity. This compound's use provides insights into chemical protection against radiation damage and may help understand biochemical systems affected by radiation (Shapira, Doherty, & Burnett, 1957).

Ionization Constants and Transformation Products

The ionization constants of 3-Aminopropylisothiuronium salts have been determined potentiometrically. These salts are extremely unstable and undergo transguanylation, transforming into sulfhydryl compounds. Understanding the ionization constants and the thermodynamics of these transformations can provide valuable information for applications in various chemical processes (Hanaki, 1970).

Surface Functionalization

3-Aminopropylisothiuronium and related aminosilanes are used to functionalize silica surfaces, which is crucial in various applications, such as medical imaging, drug delivery, and sensor technology. This functionalization enhances surface properties, including adhesion and stability, and allows for additional chemical modifications (Smith & Chen, 2008).

Gene Delivery System

3-Aminopropylisothiuronium-modified iron oxide nanoparticles have been evaluated for biomedical applications, including gene delivery. These nanoparticles, combined with cationic polymers, form a gene delivery system that enhances gene-binding capacity, protects genes from degradation, and improves transfection efficiency. This system has potential applications in gene therapy due to its biocompatibility and low cytotoxicity (Zhang et al., 2013).

Adsorption of Heavy Metals

3-Aminopropylisothiuronium-modified materials have been developed for adsorbing heavy metals from aqueous solutions, such as thorium. The material's sorption capacity and kinetics provide insights into its application for environmental remediation, particularly for recovering rare earth elements and reducing heavy metal contamination (Milani & Karimi, 2017).

properties

IUPAC Name

3-aminopropyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3S/c5-2-1-3-8-4(6)7/h1-3,5H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXZHBOLRVUXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7072-40-4 (dihydrobromide)
Record name 3-Aminopropylisothiuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10223440
Record name 3-Aminopropylisothiuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropylisothiuronium

CAS RN

7320-57-2
Record name 3-Aminopropylisothiuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropylisothiuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminopropylisothiuronium
Reactant of Route 2
Reactant of Route 2
3-Aminopropylisothiuronium
Reactant of Route 3
3-Aminopropylisothiuronium
Reactant of Route 4
3-Aminopropylisothiuronium
Reactant of Route 5
Reactant of Route 5
3-Aminopropylisothiuronium
Reactant of Route 6
Reactant of Route 6
3-Aminopropylisothiuronium

Citations

For This Compound
18
Citations
A HANAKI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
The ionization constants of 2-aminoethylisothiuronium (AET) and 3-aminopropylisothiuronium (APT) salts, dibasic acid intrinsically, were determined potentiometrically. Those …
Number of citations: 2 www.jstage.jst.go.jp
A HANAKI - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
Owing to the basicity of 2—amino group, the cyclization product is able to associate With hydrogen ion as shown in reaction (iv), while the transguanylation product is not. The selective …
Number of citations: 5 www.jstage.jst.go.jp
花木昭 - Chemical and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
The potentiometric titration of radiation-protective aminoalkylisothiuronium salt, such as AET or APT, was carried out in various conditions with a recording titrator. The method for the …
Number of citations: 2 jlc.jst.go.jp
花木昭 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
… Radiation—protective aminoalkylisothiuronium salt, such as 2-aminoethylisothiuronium (AET) or 3—aminopropylisothiuronium (APT) salt, has been shown to undergo the rapid trans— …
Number of citations: 2 jlc.jst.go.jp
CW Edington - The American Naturalist, 1958 - journals.uchicago.edu
In recent years increased attention has been focused on protection of organisms, especially mammals, against acute radiation lethality by the in-jection of chemical compounds prior to …
Number of citations: 8 www.journals.uchicago.edu
V DiStefano, JJ Klahn, DE Leary - Radiation Research, 1962 - JSTOR
… Among the most succ compounds tested thus far are 2-aminoethylisothiuronium bromide hydrobr (AET), mercaptoethylamine (MEA), 3-aminopropylisothiuronium bromide drobromide (…
Number of citations: 27 www.jstor.org
A Hanaki - 1969 - osti.gov
Subject: N28510*-Life Sciences-Medicine-Protective Substances; ACIDITY; AET; AMINES; CHEMICAL REACTIONS; DRUGS; EQUATIONS; NUMERICALS; ORGANIC BROMINE …
Number of citations: 0 www.osti.gov
DG Doherty, R Shapira… - Journal of the American …, 1957 - ACS Publications
Introduction S, 2-Aminoethylisothiuronium-Br-HBr (AET) and S, 3-aminopropylisothiuronium-Br-HBr (APT) have been reported to significantly increase the sur-vival of mice when …
Number of citations: 106 pubs.acs.org
A Hanaki, T Hanaki, T Hino, S Akaboshi… - Chemical and …, 1966 - jstage.jst.go.jp
N0. 2, 109 product, might be an effective form of AET in the protective action and 2—aminothiazoline, the cyclization product, has a little effect.” Therefore, it is of quite inter—est to study …
Number of citations: 14 www.jstage.jst.go.jp
A HANAKI - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… Radiation-protective aminoalkylisothiuronium salt, such as 2-aminoethylisothiuronium (AET) or 3-aminopropylisothiuronium (APT) salt, has been shown to undergo the rapid trans…
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.